Ralgro
Overview
Description
Synthesis Analysis
The asymmetric total synthesis of Ralgro involves key steps such as palladium-catalyzed Stille coupling, Mitsunobu reaction, ring-closing metathesis, EDCI promoted coupling, and Jacobsen hydrolytic kinetic resolution. This synthesis led to the revision of the absolute configuration at C-6' for Ralgro, showcasing the complexity and the intricate methods required for its production. The 1H and 13C NMR data obtained offer a foundational understanding of its structure for further studies (Gaddam et al., 2019).
Scientific Research Applications
Machine Learning in Analyzing Ralgro Data
The application of advanced machine learning technologies in analyzing big scientific data has shown significant potential in various fields, including the analysis of data related to Ralgro. The growth of experimental data generated by large-scale experiments, like those at RAL, can be efficiently managed and analyzed using machine learning and AI technologies. This approach is increasingly necessary for new scientific discoveries and understanding complex datasets, such as those involving Ralgro and related compounds (Hey et al., 2019).
Growth Performance Enhancement in Animals
Ralgro, known for its growth-promoting properties, is extensively studied in the context of animal growth and performance. For example, research on the effects of Ralgro on the growth rate and weaning weight in steer calves demonstrates its significant impact on animal husbandry and agricultural productivity. This research provides insights into the practical applications of Ralgro in enhancing the growth performance of animals (Bayliff et al., 2017).
Estrogen Receptor Expression in Bovine Tissues
Studies have also explored the influence of Ralgro on the expression of estrogen receptors in various bovine tissues. Ralgro contains Zeranol, a derivative of the mycotoxin Zearalenon, and exhibits strong estrogenic effects. Research in this area helps in understanding the tissue-specific sensitivities and regulatory effects of Ralgro on estrogen receptors, which is crucial for comprehending its broader biological impacts (Pfaffl et al., 2001).
Impact on Fatty Acid Composition in Beef
The influence of growth-promoting implants like Ralgro on fatty acid composition, including conjugated linoleic acid isomers in beef fat, is another significant area of research. This study provides insights into how Ralgro affects the nutritional and health aspects of meat products. Understanding these effects is important for both food safety and quality perspectives (Fritsche et al., 2001).
Effects on Carcass Characteristics
Research has also been conducted on the effects of Ralgro on carcass characteristics of animals. Such studies are vital for understanding how Ralgro impacts the final meat products in terms of quality and marketability. These insights are beneficial for meat producers and consumers alike (Webb et al., 2018).
Safety And Hazards
Ralgro should not be used in bulls intended for reproduction or dairy animals . It should not be used before 1 month of age or after weaning in heifers intended for reproduction . Side effects may include edema of the vulva and udder, teat elongation, rectal and vaginal prolapse, and signs of estrus when heifers are implanted . Delayed testicular development may occur in young males . It is also important to note that implant pellets should only be placed in the ear, and any other location is in violation of federal law .
properties
IUPAC Name |
8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTTZBARDOXEAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860370 | |
Record name | 7,14,16-Trihydroxy-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Zeranol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032702 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ralgro | |
CAS RN |
55331-29-8, 26538-44-3 | |
Record name | 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055331298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,14,16-Trihydroxy-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zeranol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032702 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
182 - 184 °C | |
Record name | Zeranol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032702 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.